molecular formula C17H22N2O2S B3019209 2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1286728-20-8

2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B3019209
CAS No.: 1286728-20-8
M. Wt: 318.44
InChI Key: AWNGSVLVSOXUAB-UHFFFAOYSA-N
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Description

The compound 2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide features a unique structural framework combining a cyclopentylthio group, an acetamide linker, and a 1-methyl-2-oxo-tetrahydroquinolin moiety.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19-15-8-7-13(10-12(15)6-9-17(19)21)18-16(20)11-22-14-4-2-3-5-14/h7-8,10,14H,2-6,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGSVLVSOXUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a cyclopentylthiol.

    Acetylation: The final step is the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Linkers

  • Phenoxy vs. Cyclopentylthio Groups: Compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602, ) utilize phenoxy groups, which are electron-rich and planar, favoring π-π interactions with aromatic residues in target proteins. Impact: Cyclopentylthio may improve metabolic stability compared to oxygen-based linkers, which are prone to oxidative degradation.
  • Thiophene and Pyridazinone Derivatives: highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, where the pyridazinone core provides hydrogen-bonding sites. The target compound’s tetrahydroquinolin moiety offers rigidity and a fused aromatic system, which could enhance binding affinity to hydrophobic pockets in proteins .

Tetrahydroquinolin Core vs. Other Heterocycles

  • Comparison with Quinoxaline and Pyrimidine Derivatives: Compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () incorporate quinoxaline rings, which are planar and electron-deficient, favoring interactions with charged residues. The tetrahydroquinolin core in the target compound, with its partially saturated structure, may confer conformational flexibility, enabling adaptation to diverse binding sites .
  • Role of Substituents on the Tetrahydroquinolin Ring: describes 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide, where a chlorinated acetamide is attached to a methylene group.

Key Data and Structural Comparisons

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Tetrahydroquinolin Cyclopentylthio, 1-methyl-2-oxo ~350 (estimated) High lipophilicity, potential CNS activity
Compound 602 () Pyridine 4-Chloro-3,5-dimethylphenoxy Not reported Auxin agonist activity
N-(4-Bromophenyl)-acetamide () Pyridazinone 4-Methoxybenzyl Not reported FPR2 agonist, calcium mobilization
2-Chloro-N-(tetrahydroquinolin)acetamide () Tetrahydroquinolin Chloroacetamide 253 Intermediate for further functionalization

Biological Activity

2-(Cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a cyclopentylthio group and a tetrahydroquinoline moiety, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 318.43 g/mol. The InChI representation is as follows:

InChI=1S/C17H22N2O2S/c119158713(1012(15)6917(19)21)1816(20)112214423514/h78,10,14H,26,9,11H2,1H3,(H,18,20)\text{InChI}=1S/C17H22N2O2S/c1-19-15-8-7-13(10-12(15)6-9-17(19)21)18-16(20)11-22-14-4-2-3-5-14/h7-8,10,14H,2-6,9,11H2,1H3,(H,18,20)

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.

Receptor Interaction: It could interact with cell surface receptors or intracellular targets, influencing signal transduction pathways.

Modulation of Cellular Pathways: The compound may affect metabolic pathways and gene expression, leading to various biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antimicrobial Potential efficacy against bacteria and fungi.
Antineoplastic Possible effects on cancer cell proliferation.
Anti-inflammatory May reduce inflammation in various models.
Neuroprotective Potential protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as this compound:

  • Antimicrobial Activity: A study demonstrated that related tetrahydroquinoline derivatives exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.
  • Anticancer Properties: Research indicated that certain tetrahydroquinoline derivatives could inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compounds were found to induce apoptosis through activation of caspase pathways.
  • Neuroprotective Effects: In vitro studies showed that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to the modulation of antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Acylation of the tetrahydroquinolin-6-amine scaffold with cyclopentylthio-activated acetamide derivatives is a critical step. Evidence from analogous compounds (e.g., N-substituted acetamides) suggests using acyl chlorides in anhydrous dioxane with DMAP and K₂CO₃ as catalysts, followed by reflux and purification via silica gel chromatography . Adjusting stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (4–6 hours) can enhance yields (typically 50–70%). Post-reaction acidification (pH 2–3) improves product isolation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR, MS, and IR for unambiguous characterization. For example:

  • ¹H NMR : Look for characteristic signals: cyclopentyl protons (δ 1.5–2.2 ppm, multiplet), tetrahydroquinolin-2-oxo group (δ 2.8–3.2 ppm, singlet), and acetamide NH (δ 8.0–8.5 ppm, broad) .
  • MS : ESI/APCI(+) should show [M+H]⁺ and [M+Na]⁺ peaks. Validate against calculated molecular weights (e.g., C₂₁H₂₆N₂O₂S: 370.17 g/mol).
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

Q. What are the standard protocols for assessing this compound’s solubility and stability in biological assays?

  • Methodology : Use DMSO for stock solutions (10–50 mM) with sonication. For aqueous stability, perform HPLC-UV at 24/48 hours in PBS (pH 7.4) or simulated gastric fluid (pH 2.0). Monitor degradation via retention time shifts or new peaks. Stability >90% over 24 hours is acceptable for in vitro assays .

Advanced Research Questions

Q. How can chiral separation of stereoisomers (if applicable) be achieved for this compound?

  • Methodology : Use preparative supercritical fluid chromatography (SFC) with a Chiralpak AD-H column. Optimize mobile phase (e.g., 50% isopropyl alcohol/CO₂ with 0.2% diethylamine), flow rate (50 mL/min), and pressure (100 bar). Resolution parameters (R >1.5) ensure enantiomeric excess >99% . Validate with polarimetry ([α]²⁵D) and chiral HPLC .

Q. What strategies can resolve contradictions in biological activity data across derivatives with varying substituents?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., cyclopentylthio vs. benzoyl groups) on acetylcholinesterase (AChE) inhibition. Use molecular docking to identify key interactions (e.g., π-π stacking with Trp86 in AChE) .
  • Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. electric eel AChE) and substrate concentrations (e.g., 0.5–1 mM acetylthiocholine). IC₅₀ discrepancies >10-fold may indicate assay artifacts .

Q. How can researchers design in vivo pharmacokinetic studies for this compound?

  • Methodology :

  • Dosing : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations.
  • Parameters : Calculate AUC₀–24h, Cₘₐₓ, Tₘₐₓ, and bioavailability (F%). Adjust formulations (e.g., PEG-400/saline) to improve F% if <20% .

Key Notes

  • Methodological Focus : Emphasized reproducible protocols for synthesis, characterization, and biological evaluation.
  • Contradiction Handling : Highlighted SAR and assay standardization to address data variability.

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